N-cyclopropyl-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine-2-carboxamide
Description
N-cyclopropyl-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of oxadiazoles and morpholines
Properties
Molecular Formula |
C16H24N4O4 |
|---|---|
Molecular Weight |
336.39 g/mol |
IUPAC Name |
N-cyclopropyl-4-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C16H24N4O4/c21-15(17-12-1-2-12)13-9-20(5-8-23-13)10-14-18-16(24-19-14)11-3-6-22-7-4-11/h11-13H,1-10H2,(H,17,21) |
InChI Key |
BBCMLRVINXLOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)CC3=NOC(=N3)C4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine-2-carboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide: This compound also contains an oxadiazole ring and exhibits similar biological activities.
Thiophene Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
N-cyclopropyl-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine-2-carboxamide is unique due to its specific combination of a cyclopropyl group, oxadiazole ring, and morpholine moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
